Cilnidipine is a calcium channel blocker that has gained approval for clinical use in several countries, including Japan, China, India, Nepal, and Korea, primarily for the treatment of hypertension. It is distinguished from other calcium antagonists by its dual action on both L-type and N-type calcium channels, which contributes to its efficacy in managing blood pressure and related cardiovascular conditions. Cilnidipine was patented in 1984 and received approval for medical use in 1995. Currently, it is being investigated for additional therapeutic applications, such as in patients with Raynaud's Phenomenon and Systemic Sclerosis .
The synthesis of cilnidipine involves a multi-step chemical process. One notable method utilizes methoxyethyl-2-(3-nitrobenzylidene)acetoacetate and beta-amino crotonic acid cinnamyl ester as starting materials. The synthesis occurs under nitrogen protection with isobutyl alcohol as the solvent and isobutyl alcohol aluminum as the catalyst. The process includes refluxing the mixture for 3-4 hours, followed by cooling overnight to obtain a crude product, which is then filtered and recrystallized using anhydrous ethanol to yield cilnidipine .
Technical Details:
Cilnidipine can undergo various chemical reactions under specific conditions. One significant reaction involves acid-catalyzed decomposition leading to bridged tricyclic products through cascade rearrangements. This reaction has been characterized using mass spectrometry and nuclear magnetic resonance spectroscopy . The mechanism includes:
These reactions highlight the complexity of cilnidipine's chemistry beyond its therapeutic applications.
Cilnidipine's primary mechanism involves blocking L-type calcium channels found in vascular smooth muscle and cardiac myocytes. By inhibiting calcium ion influx, it promotes relaxation of vascular smooth muscle, leading to vasodilation and a reduction in systemic vascular resistance. Additionally, cilnidipine's action on N-type calcium channels helps mitigate increases in heart rate and blood pressure during stress responses .
Cilnidipine exhibits several notable physical and chemical properties:
Cilnidipine is primarily used as an antihypertensive agent due to its ability to effectively lower blood pressure through vasodilation. Its unique mechanism makes it suitable for patients who may not respond well to traditional L-type calcium channel blockers alone. Furthermore, ongoing research explores its potential use in treating conditions like Raynaud's Phenomenon and Systemic Sclerosis .
CAS No.:
CAS No.:
CAS No.: 1349245-31-3
CAS No.: 270928-69-3
CAS No.: 4461-52-3